N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Description
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted at position 6 with a diethylsulfamoyl group and at position 2 with a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-3-19(4-2)25(21,22)11-7-8-12-14(10-11)24-16(17-12)18-15(20)13-6-5-9-23-13/h5-10H,3-4H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYGJUACHUHFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzothiazole intermediate is then reacted with diethylsulfamoyl chloride to introduce the sulfonamide group. Finally, the furan-2-carboxamide moiety is attached through a coupling reaction with furan-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonamide group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The furan-2-carboxamide moiety can further modulate the compound’s overall binding properties and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural similarities with the target molecule, differing primarily in substituents at positions 6 and 2 of the benzothiazole ring:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent at Position 6: The target compound and N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide both feature a diethylsulfamoyl group, which is bulkier and more polar than the chloro group in N-(6-Chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide. This difference likely impacts solubility and target interactions .
Substituent at Position 2 :
- The furan-2-carboxamide group in the target compound and N-(6-Chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide introduces aromaticity and hydrogen-bonding capacity, which could enhance binding to enzymes or receptors. In contrast, the butanamide group in the analog from offers greater hydrophobicity, possibly altering membrane permeability .
Biological Activity
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structure combines a benzothiazole moiety with a furan-2-carboxamide, which contributes to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following IUPAC name:
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Molecular Formula
- C₁₆H₁₇N₃O₄S₂
Key Features
- Benzothiazole Ring : Known for its ability to interact with various biological targets.
- Furan Ring : Imparts distinct electronic properties that may enhance biological interactions.
The mechanism of action for N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide involves:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
- Electrostatic Interactions : The sulfonamide group enhances binding affinity via hydrogen bonding and electrostatic interactions with target biomolecules.
- DNA Interaction : Preliminary studies suggest that related benzothiazole derivatives can bind to DNA, affecting replication and transcription processes .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds with similar structures. For instance:
- In Vitro Studies : Compounds tested on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxicity and inhibition of cell proliferation in both 2D and 3D cultures .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 5 | A549 | 12.0 | High |
| Compound 6 | HCC827 | 8.5 | High |
| Compound 15 | NCI-H358 | 10.0 | Moderate |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Method : Broth microdilution assays were employed against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL |
These results indicate that the compound exhibits moderate antimicrobial activity, suggesting potential as a therapeutic agent in treating bacterial infections .
Case Studies
- Study on Benzothiazole Derivatives : A study evaluated various benzothiazole derivatives for their antitumor and antimicrobial activities. The results indicated that certain structural modifications significantly enhanced biological efficacy, particularly in inhibiting tumor cell proliferation while maintaining lower toxicity levels .
- DNA Binding Studies : Research focused on the binding modes of related compounds indicated that they predominantly bind within the minor groove of AT-DNA, which could influence their effectiveness as potential anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
